Receptor Binding Affinity vs. Kisspeptin-54
Kisspeptin-10 (Metastin 45–54) demonstrates significantly higher affinity for GPR54 than full-length metastin (Kisspeptin-54). Competitive displacement assays reveal an approximate 8-fold difference in Ki values, underscoring that the minimal 10-amino acid sequence is not only sufficient but also superior for receptor engagement [1]. This high-affinity binding is essential for studies requiring maximal receptor occupancy at low peptide concentrations.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.042 nM (Kisspeptin-10, human TFA) |
| Comparator Or Baseline | 0.34 nM (Full-length metastin/Kisspeptin-54) |
| Quantified Difference | Approximately 8-fold higher affinity |
| Conditions | Displacement of 125I-labeled metastin (40–54) from GPR54-transfected cell membranes |
Why This Matters
For researchers conducting competitive binding studies or developing receptor occupancy assays, the 8-fold affinity advantage of Kisspeptin-10 TFA translates to lower working concentrations and reduced non-specific binding, enabling more sensitive and cost-effective experimental designs.
- [1] ChemicalBook. 374675-21-5 (Kisspeptin 10, human) Product Page. Accessed 2026. View Source
